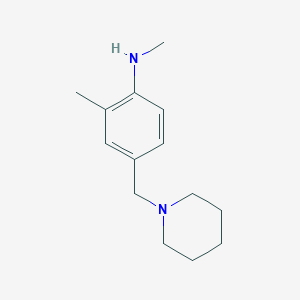
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- is an organic compound with a complex structure that includes a benzenamine core substituted with dimethyl and piperidinylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- typically involves multi-step organic reactions. One common method includes the alkylation of benzenamine derivatives with piperidinylmethyl halides under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzenamine ring can be further functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Bromine, nitric acid
Major Products
The major products formed from these reactions include nitrobenzenamine derivatives, quinones, and various substituted benzenamines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- exerts its effects involves its interaction with specific molecular targets. The piperidinylmethyl group enhances its ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, N,N-dimethyl-: A simpler analog with similar chemical properties but lacking the piperidinylmethyl group.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group, which significantly alters its reactivity and applications.
Benzenamine, N,4-dimethyl-: Another analog with different substitution patterns on the benzenamine ring.
Uniqueness
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- is unique due to the presence of the piperidinylmethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, membrane permeability, and potential interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
29608-20-6 |
|---|---|
Molekularformel |
C14H22N2 |
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
N,2-dimethyl-4-(piperidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C14H22N2/c1-12-10-13(6-7-14(12)15-2)11-16-8-4-3-5-9-16/h6-7,10,15H,3-5,8-9,11H2,1-2H3 |
InChI-Schlüssel |
TYSPDCXRJPJIFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CN2CCCCC2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


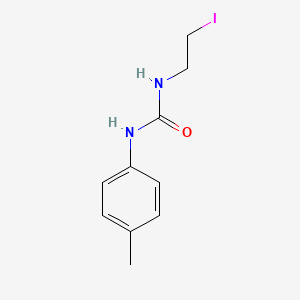
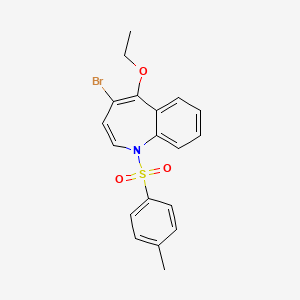
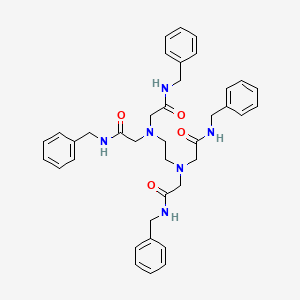
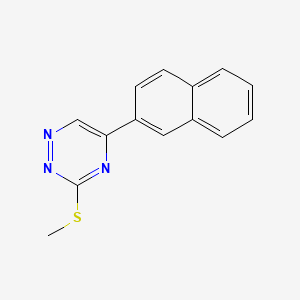
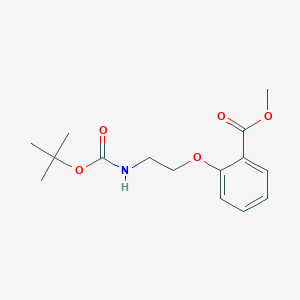
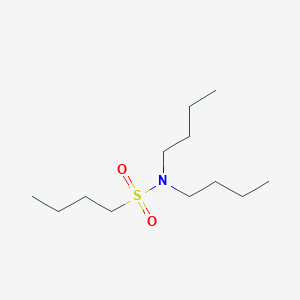
![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14009102.png)
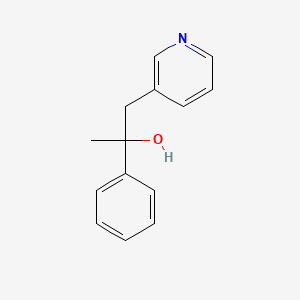
![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)
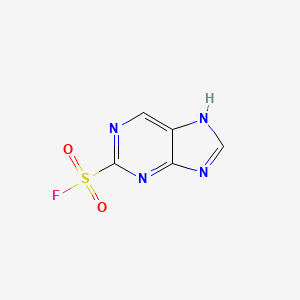
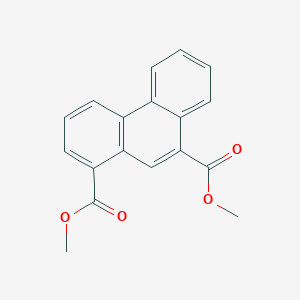
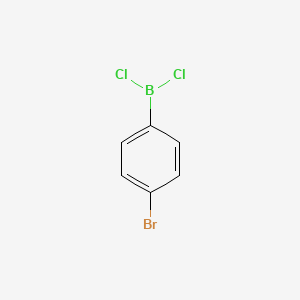

![1-Piperidinecarboxylic acid, 4-[4-[(2,6-dioxo-3-piperidinyl)amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14009132.png)
